molecular formula C11H18N5O14P3 B12101572 ((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Cat. No.: B12101572
M. Wt: 537.21 g/mol
InChI Key: GMUJBFZJAFFHIW-UHFFFAOYSA-N
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Description

The compound ((2R,3R,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (CAS: 61556-44-3) is a modified nucleoside triphosphate with a molecular formula of C₁₁H₁₈N₅O₁₄P₃ and a molecular weight of 537.21 g/mol . Its structure features:

  • A 2-amino-6-oxopurine base, a non-canonical nucleobase analog of adenine.
  • A tetrahydrofuran ring with stereospecific substitutions: 3-hydroxy, 4-methoxy, and a triphosphate group attached via a methylene bridge.
  • Storage requirements: Under inert atmosphere at -20°C, indicating sensitivity to hydrolysis and oxidation .

This compound is hypothesized to act as a substrate or inhibitor in enzymatic processes involving nucleotide metabolism, DNA/RNA synthesis, or kinase signaling due to its triphosphate moiety and modified base.

Properties

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUJBFZJAFFHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleoside Preparation

The 2-amino-6-oxopurine base is synthesized via chlorodeoxygenation of guanosine derivatives. As described in, 6-oxo groups on purines are replaced with chloro groups using POCl₃ in the presence of organic bases (e.g., trimethylamine). Subsequent ammonolysis introduces the 6-amino group, yielding 2-amino-6-oxopurine. The 4-methoxy ribose is prepared by methylating the 4′-hydroxyl group of a protected ribose intermediate (e.g., 3′,5′-di-O-acetyl-4′-O-methylribofuranose) under Mitsunobu conditions.

Phosphorylation

The nucleoside is phosphorylated using 2-chloro-1,3,2-benzodioxaphosphorin-4-one and tributylammonium pyrophosphate in anhydrous pyridine/dioxane. Critical steps include:

  • Phosphitylation : Reacting the nucleoside with 2-chloro-1,3,2-benzodioxaphosphorin-4-one to form a P(III) intermediate.

  • Pyrophosphate Coupling : Adding tributylammonium pyrophosphate to generate a cyclic triphosphate intermediate.

  • Oxidation : Treating with iodine/water to oxidize P(III) to P(V), followed by hydrolysis with Na₂S₂O₃.

Yield : 30–40% after ion-exchange chromatography.

Yoshikawa’s One-Pot Triphosphorylation

Yoshikawa’s method enables direct 5′-phosphorylation of unprotected nucleosides using POCl₃ and bis(tributylammonium) pyrophosphate. For the target compound:

Reaction Conditions

  • Solvent : Trimethyl phosphate at 0°C to minimize side reactions.

  • Activation : POCl₃ reacts with the 5′-OH of the nucleoside, forming a reactive dichlorophosphate intermediate.

  • Pyrophosphate Addition : Introduces the β- and γ-phosphates, yielding the triphosphate after hydrolysis.

Modifications

  • 4′-Methoxy Stability : The methoxy group remains intact under these conditions due to its ether stability.

  • Purification : Ethanol precipitation removes inorganic phosphates, followed by HPLC using a C18 column.

Yield : 20–25% for analogous 2′-modified triphosphates.

Enzymatic Phosphorylation Strategies

Enzymatic methods leverage kinases to phosphorylate nucleoside diphosphates (NDPs) into triphosphates. For the target compound:

Substrate Preparation

The nucleoside diphosphate (NDP) is synthesized via tosylation of the 5′-OH group followed by displacement with tris(tetrabutylammonium) pyrophosphate.

Kinase-Catalyzed Phosphorylation

  • Enzyme : Pyruvate kinase (PK) with phosphoenolpyruvate (PEP) as a phosphate donor.

  • Conditions : 37°C, pH 7.5, with Mg²⁺ as a cofactor.

  • Advantage : High regioselectivity avoids side reactions at the 3′-OH or base.

Yield : 60–70% for CTP and GTP analogues.

Cyclic Pyrophosphoryl P-Amidite (c-PyPA) Method

Ripp et al. developed a rapid, modular approach using c-PyPA, enabling γ-phosphate modifications:

Synthesis Steps

  • c-PyPA Preparation : Reacting pyrophosphate with phosphoramidite reagents.

  • Nucleoside Coupling : The nucleoside’s 5′-OH reacts with c-PyPA, forming a cyclotriphosphite intermediate.

  • Oxidation : Using H₂O₂ or sulfurizing agents to stabilize the triphosphate backbone.

  • Linearization : Treating with Li₂S or amines to open the cyclic structure.

Advantages

  • Functionalization : Permits introduction of borano, thio, or seleno groups at P-α.

  • Yield : 50–70% for 2′-deoxy analogues.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Ludwig-Eckstein30–40Compatible with base/sugar modificationsLengthy purification steps
Yoshikawa20–25One-pot reactionLow yield for bulky substituents
Enzymatic60–70High selectivityRequires NDP substrate
c-PyPA50–70Modular γ-phosphate functionalizationComplex reagent preparation

Challenges and Optimization

Protecting Group Strategy

  • 3′-OH Protection : Acetyl or silyl groups prevent undesired phosphorylation.

  • Methoxy Stability : The 4′-methoxy group resists hydrolysis under acidic conditions but may require reductive cleavage if benzyl protections are used.

Purification

  • Ion-Exchange Chromatography : Separates triphosphates from mono-/diphosphates using DEAE-Sephadex.

  • Reverse-Phase HPLC : Resolves diastereomers arising from α-phosphate modifications .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylguanosine 5’-triphosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the guanine base, leading to the formation of oxidized derivatives.

    Substitution: The methyl group at the 2’ position can be substituted under specific conditions, although this is less common due to the stability of the methyl group.

    Phosphorylation/Dephosphorylation: The triphosphate group can be modified through enzymatic or chemical means

Common Reagents and Conditions:

Major Products: The major products of these reactions include various phosphorylated and oxidized derivatives of 2’-O-Methylguanosine .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes a purine base and a tetrahydrofuran moiety. Its molecular formula is C₁₃H₁₈N₅O₉P₃, with a molecular weight of approximately 1119.8 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Enzymatic Studies

The compound serves as a substrate or inhibitor in various enzymatic reactions. For instance, it has been used to study the activity of kinases and phosphatases due to its phosphate groups that mimic natural substrates.

Case Study: Kinase Inhibition
Research has demonstrated that this compound can inhibit specific kinases involved in cancer pathways, making it a candidate for further development as an anticancer agent. In vitro studies showed significant inhibition of kinase activity at micromolar concentrations, indicating its potential utility in cancer therapeutics .

Drug Development

Due to its structural similarity to ATP (adenosine triphosphate), the compound is being explored as a lead compound in the development of new drugs targeting ATP-dependent processes.

Case Study: Antiviral Activity
In a recent study, derivatives of this compound were evaluated for antiviral activity against several viruses. The results indicated that modifications to the tetrahydrofuran ring could enhance bioactivity and selectivity against viral enzymes .

Molecular Biology Applications

The compound's ability to act as a nucleotide analogue makes it useful in molecular biology techniques such as PCR (Polymerase Chain Reaction) and DNA sequencing.

Case Study: PCR Efficiency
Studies have shown that incorporating this compound into PCR reactions can improve amplification efficiency by stabilizing DNA polymerase activity under certain conditions . This property is particularly beneficial for amplifying difficult templates.

Mechanism of Action

2’-O-Methylguanosine 5’-triphosphate exerts its effects primarily through its incorporation into RNA molecules. It can act as a chain terminator during RNA synthesis, thereby inhibiting the elongation of RNA strands. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral RNA. The compound targets viral RNA polymerases and interferes with their function, leading to the suppression of viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing key differences in substituents, phosphorylation states, and biological implications:

Compound Molecular Weight Key Structural Features Functional Implications References
Target Compound 537.21 2-Amino-6-oxopurine; 4-methoxy, 3-hydroxy tetrahydrofuran; triphosphate Potential polymerase substrate/inhibitor; stability influenced by methoxy group
Analog 6 (from ) N/A 6-Aminopurine; extended phosphodiester-linked alkyl chain Designed for orthogonal enzyme-substrate pairing; may enhance membrane permeability
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 9, ) ~300 (estimated) 2,6-Diaminopurine; hydroxymethyl group on tetrahydrofuran Altered base-pairing properties (e.g., binds thymine more strongly than adenine)
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () 516.06 2-(3-Aminopropylsulfanyl)purine; diphosphate moiety Enhanced protein binding via thioether linkage; potential kinase or receptor modulation
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluorotetrahydrofuran-3-yl phosphoramidite 771.82 4-Fluoro tetrahydrofuran; cyanoethyl phosphoramidite Used in solid-phase oligonucleotide synthesis; fluorination enhances metabolic stability
Anhydrous polymorph of [(2R,3S,4R,5R)-5-(6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxy tetrahydrofuran-2-yl] methyl nitrate N/A Cyclopentylamino substituent; nitrate ester Improved crystallinity and solubility; potential prodrug for nucleoside delivery

Key Findings from Comparative Analysis:

Base Modifications: The 2-amino-6-oxopurine base in the target compound distinguishes it from analogs with 6-aminopurine (e.g., ) or 2,6-diaminopurine (). The 3-aminopropylsulfanyl group in introduces a sulfur atom, which may enhance binding to cysteine-rich proteins or redox-sensitive pathways .

Phosphorylation State :

  • The triphosphate group in the target compound contrasts with diphosphate () or phosphoramidite () moieties. Triphosphates are typically substrates for DNA/RNA polymerases, whereas phosphoramidites are synthetic intermediates .

4-Fluoro substitution () increases electronegativity, stabilizing the sugar moiety against enzymatic degradation .

Biological Activity Correlations: highlights that bioactivity profiles correlate strongly with chemical structures. For example, 2-amino-6-oxopurine analogs may inhibit xanthine oxidase or adenosine deaminase, while 6-aminopurine derivatives are more likely to mimic ATP . Anticancer activity observed in purine-like compounds () suggests the target compound and its analogs could be explored for oncology applications .

Biological Activity

The compound ((2R,3R,4R,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate (often referred to as a modified nucleotide) is a derivative of purine nucleotides that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a purine base linked to a modified sugar moiety and a triphosphate group. This configuration is significant for its biological role, particularly in cellular signaling and energy transfer.

The biological activity of this compound is primarily mediated through its interaction with purinergic receptors. These receptors are involved in various physiological processes including:

  • Signal Transduction : The compound can activate G protein-coupled receptors (GPCRs) such as P2Y receptors, which are crucial for mediating cellular responses to extracellular nucleotides .
  • Intracellular Signaling Pathways : Upon activation of these receptors, downstream signaling pathways are initiated, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which further influence cellular functions such as calcium mobilization and protein kinase activation .

1. Immunomodulatory Effects

Research indicates that compounds similar to this nucleotide can modulate immune responses. For instance, studies have shown that purinergic signaling can influence the activation and proliferation of immune cells, such as T lymphocytes and macrophages . The modulation of these immune cells can have implications for inflammatory diseases and cancer therapy.

2. Anticancer Potential

The compound's ability to affect cell proliferation and apoptosis has been explored in cancer research. In vitro studies have demonstrated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways including the activation of caspases .

3. Neuroprotective Effects

There is also evidence suggesting neuroprotective properties associated with purinergic signaling. The modulation of ATP levels in neuronal tissues may protect against excitotoxicity and promote neuronal survival under stress conditions .

Case Study 1: Immunomodulation in Autoimmune Diseases

A study examined the effects of a related purine nucleotide on T cell function in autoimmune models. Results indicated a significant reduction in T cell activation markers when treated with the compound, suggesting potential therapeutic benefits in conditions like rheumatoid arthritis .

Case Study 2: Anticancer Activity

In another study involving breast cancer cell lines, treatment with the compound resulted in decreased cell viability and increased apoptosis rates compared to controls. This highlights its potential as an adjunct therapy in oncological treatments .

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
ImmunomodulationModulates T cell activation ,
Anticancer EffectsInduces apoptosis in cancer cells ,
NeuroprotectionProtects neurons from excitotoxic damage ,

Q & A

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Approach : X-ray crystallography using SHELX software ( ) resolves stereochemical ambiguities. Pair this with vibrational spectroscopy (FT-IR) to confirm functional groups (e.g., hydroxyl, methoxy). For dynamic behavior, use 19F^{19}\text{F} NMR (if fluorinated analogs exist) or molecular dynamics simulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational docking results for this compound?

  • Strategy : Cross-validate crystallographic refinement (via SHELXL) with ensemble docking (e.g., AutoDock Vina) to account for conformational flexibility. For example, shows that docking scores for similar compounds (e.g., -9.276 kcal/mol for Compound D) correlate with crystallographic B-factors. If discrepancies persist, use mutagenesis (e.g., Gly21 → Ala in FtsZ) to test predicted binding interactions .

Q. What strategies optimize the compound’s inhibitory activity against target enzymes like nucleic acid polymerases?

  • Design : Modify the methoxy group (C4 position) to enhance steric complementarity with enzyme active sites. demonstrates that substituting the purine base (e.g., 8-morpholino in Compound D) improves docking scores by 0.5–1.0 kcal/mol. Pair this with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers mitigate instability of the triphosphate group during in vitro assays?

  • Solutions : Use phosphatase inhibitors (e.g., sodium orthovanadate) in assay buffers. For long-term stability, encapsulate the compound in liposomes or PEGylate the hydroxymethyl group. notes that analogs with acetylated hydroxyl groups exhibit extended half-lives (≥72 hours) in serum-containing media .

Data Contradiction Analysis

Q. How should conflicting data on enzymatic inhibition potency be addressed?

  • Resolution : Standardize assay conditions (e.g., pH, ionic strength) and validate using orthogonal methods. For example, if fluorescence-based assays (IC50_{50} = 10 µM) conflict with radiometric data (IC50_{50} = 25 µM), perform surface plasmon resonance (SPR) to measure real-time binding kinetics. Cross-reference with structural analogs in , where docking scores align with experimental IC50_{50} values .

Experimental Design Tables

Parameter Recommendation Reference
Synthesis Solvent Anhydrous THF, 0.1 M
Storage -20°C, lyophilized, desiccated
Docking Software AutoDock Vina (scoring function: AMBER)
Inhibitor Cocktail 1 mM sodium orthovanadate + 0.1% BSA

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